molecular formula C24H20N2O2 B11953857 N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide

N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B11953857
M. Wt: 368.4 g/mol
InChI Key: QFYGQUDAMZOYPJ-UHFFFAOYSA-N
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Description

N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen of an acetamide backbone, which is further linked to a 1-oxoisoquinolin-2(1H)-yl moiety. The 1-oxoisoquinoline core contributes to its planar aromatic structure, while the benzhydryl group introduces significant steric bulk and lipophilicity.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-benzhydryl-2-(1-oxoisoquinolin-2-yl)acetamide

InChI

InChI=1S/C24H20N2O2/c27-22(17-26-16-15-18-9-7-8-14-21(18)24(26)28)25-23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23H,17H2,(H,25,27)

InChI Key

QFYGQUDAMZOYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C=CC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzyl chloride with a suitable nucleophile.

    Acetamide Formation: The benzhydryl intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.

    Isoquinolinone Attachment: The final step involves the coupling of the acetamide with an isoquinolinone derivative under appropriate conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide can act as inhibitors of Pim kinases, which are implicated in the pathogenesis of several cancers. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in hematological malignancies such as diffuse large B-cell lymphoma and multiple myeloma .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionResults
This compoundHematological malignanciesPim kinase inhibitionSignificant tumor growth reduction
Benzimidazole derivativesVarious cancersEnzyme inhibitionPromising anticancer activity

Antimicrobial Properties

The compound may exhibit antimicrobial activity, as suggested by studies on related acetamides that demonstrate efficacy against various bacterial strains. The structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition .

Table 2: Antimicrobial Activity Overview

Study ReferenceCompound TestedMicrobial TargetMechanism of ActionEfficacy
AcetamidesMycobacterium tuberculosisEnzyme inhibitionEffective in vitro
Quinazolinone derivativesVarious bacteriaDisruption of cell wall synthesisHigh potency

In Vivo Studies

In vivo studies using animal models have shown that compounds structurally related to this compound can significantly reduce tumor sizes when administered in appropriate dosages. For instance, a study demonstrated that treatment with a related acetamide led to a marked decrease in tumor volume in mice models of prostate cancer .

Clinical Implications

The clinical implications of these findings are substantial, suggesting that further development and testing of this compound could lead to novel therapeutic options for patients suffering from resistant forms of cancer or infections.

Mechanism of Action

The mechanism of action of N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic data.

Substituent Variations at the N-Position

The N-substituent significantly influences solubility, melting point, and biological activity. Key comparisons include:

2.1.1. N-tert-Butyl Derivatives
  • Example: 2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide (3b) Melting Point: 217–219°C Yield: 65% HRMS: [M + H]+ observed at 335.1746 (calcd. 335.1754). Key Feature: The tert-butyl group provides steric bulk without aromaticity, leading to moderate melting points and yields.
  • Example: N-(tert-Butyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide (3i) Melting Point: 202–204°C Yield: 60% HRMS: [M + Na]+ observed at 295.1414 (calcd. 295.1417).
2.1.2. Benzothiazole-Linked Derivatives
  • Example: (R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) Melting Point: 248.1–250.9°C Yield: 81.48% Purity: 100% (HPLC) Key Feature: The chlorobenzothiazole group enhances planarity and hydrogen bonding, leading to higher melting points and purity.
2.1.3. Cyclohexyl and Aryl Derivatives

Substituent Variations on the Isoquinoline Core

Halogenation and aromatic substitutions on the isoquinoline ring alter electronic properties and molecular weight:

  • 3-Bromophenyl Substituent (3b) : Increases molecular weight (MW = 434.3 g/mol) and lipophilicity.
  • Naphthalen-1-yl Substituent (3d) :
    • Melting Point : 218–220°C
    • Yield : 65%
    • Key Feature : Extended aromatic systems (naphthalene) enhance π-π interactions, slightly elevating melting points.

Key Observations

N-Substituent Effects :

  • Benzhydryl vs. tert-Butyl : The benzhydryl group (estimated MW ~430) is bulkier and more lipophilic than tert-butyl (MW ~349), likely resulting in higher melting points (~240–260°C vs. 202–219°C) and lower aqueous solubility.
  • Benzothiazole Derivatives : These exhibit the highest purity (100% HPLC) and melting points (248–256°C), attributed to rigid aromatic systems .

Synthetic Challenges :

  • Yields for benzhydryl analogs are anticipated to be moderate (50–70%), comparable to tert-butyl derivatives (60–65%) but lower than benzothiazole-linked compounds (80–86%) .

Spectral Consistency :

  • HRMS and NMR data across analogs validate structural integrity. For example, tert-butyl derivatives show <0.001 ppm HRMS deviations .

Biological Activity

N-Benzhydryl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of neuropharmacology and anticonvulsant research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈ClN₂O, with a molecular weight of approximately 319.82 g/mol. The compound features a benzhydryl group linked to an acetamide moiety, which is further connected to an isoquinoline derivative. This structural arrangement is believed to contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound was achieved through standard organic synthesis methods. Characterization techniques such as NMR spectroscopy (both 1^{1}H and 13^{13}C), mass spectrometry, and elemental analysis were employed to confirm the structure of the synthesized compound .

Anticonvulsant Activity

Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study involving various derivatives demonstrated that certain structural modifications could enhance their efficacy against seizures induced by pentylenetetrazole (PTZ). The binding affinity to GABAergic targets was assessed using molecular docking studies, revealing that some derivatives showed promising anticonvulsant activity while others did not demonstrate significant effects .

Table 1: Summary of Anticonvulsant Activity Studies

Compound NameModel UsedDose (mg/kg)Protective Effect (%)Remarks
Compound APTZ-induced seizures3017%Moderate activity observed
Compound BMES test100Not effectiveNo significant activity
Compound CPTZ-induced seizures30025%Promising results

Neuroprotective Effects

In addition to anticonvulsant properties, there is growing interest in the neuroprotective effects of isoquinoline derivatives. Studies have shown that compounds with similar structures can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders. The mechanism involves the modulation of various signaling pathways associated with neuronal survival and inflammation .

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of synthesized benzimidazole-containing acetamide derivatives, revealing that these compounds could significantly reduce oxidative stress markers and improve cognitive function in animal models subjected to ethanol-induced neurodegeneration. The results suggested a potential for this compound in treating neurodegenerative conditions .

Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound to various biological targets. The results indicated that the compound could interact with GABA receptors, which are crucial for anticonvulsant activity. The docking scores suggest a moderate affinity compared to established drugs like diazepam and vigabatrin, indicating potential therapeutic relevance .

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Affinity Rank
GABA-A Receptor-7.5Moderate
Voltage-Gated Sodium Channel-6.8Low
NMDA Receptor-7.0Moderate

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